4,5-Difluoro-2-methylbenzimidazole
Description
Overview of Research Trajectories for 4,5-Difluoro-2-methylbenzimidazole
Research involving this compound and its closely related analogues is progressing along several key trajectories, primarily centered on synthesis and the exploration of its biological potential.
One major research avenue is the development of novel antimicrobial agents . The general class of fluorinated benzimidazoles has shown promise against various bacterial and fungal strains. acgpubs.orgacgpubs.org Research has demonstrated that the position and number of fluorine substituents on the benzimidazole (B57391) ring can significantly influence antimicrobial potency. acgpubs.org Consequently, compounds like this compound are logical candidates for screening and development as new anti-infective drugs.
Another significant area of investigation is in oncology . The benzimidazole framework is a component of several anticancer agents, and fluorination has been shown to enhance cytotoxic effects. nih.gov For example, certain fluorinated benzimidazole derivatives act as microtubule inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells. nih.gov Another advanced approach involves using fluorinated bisbenzimidazoles to disrupt cellular anion homeostasis, leading to programmed cell death. rsc.org These findings suggest a strong rationale for investigating this compound and its derivatives for their potential as anticancer therapeutics.
The exploration of anti-inflammatory properties also constitutes a potential research direction. While direct studies on this specific compound are not widely published, related difluoro-heterocyclic structures have been synthesized and have shown significant anti-inflammatory activity. researchgate.net This provides a basis for investigating the potential of this compound in this therapeutic area.
Finally, this compound serves as a crucial synthetic intermediate . Its difluorinated benzimidazole core is an attractive building block for constructing more complex molecules. For example, it has been incorporated into larger, multi-ring structures designed as potential kinase inhibitors for targeted therapies. nih.gov The foundational synthesis of 2-methylbenzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with acetic acid. orgsyn.orggoogle.com By analogy, this compound can be synthesized from 4,5-difluoro-o-phenylenediamine, providing chemists with a versatile platform for creating novel and elaborate chemical entities.
Table 2: Examples of Research Findings on Fluorinated Benzimidazole Derivatives
| Research Area | Compound Type/Example | Finding |
|---|---|---|
| Antibacterial | 2-(m-fluorophenyl)-benzimidazole derivative | Showed good activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 7.81 μg/mL. acgpubs.orgacgpubs.org |
| Antifungal | 2,4-fluorinated benzyl (B1604629) ring benzimidazole | Exhibited antifungal activity against C. albicans, S. cerevisiae, and A. flavus with MIC values of 16–32 mg/mL. nih.gov |
| Anticancer | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Acts as a microtubule inhibitor, inducing apoptosis in cervical cancer cells and causing G2-M phase arrest. nih.gov |
| Anion Transport | Fluorinated bisbenzimidazoles | Act as anionophores, disrupting cellular chloride ion homeostasis and triggering apoptosis in cancer cells. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADTXWZEGNYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371781 | |
| Record name | 4,5-Difluoro-2-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229957-09-9 | |
| Record name | 6,7-Difluoro-2-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229957-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Difluoro-2-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 4,5 Difluoro 2 Methylbenzimidazole
Established Synthetic Routes to 4,5-Difluoro-2-methylbenzimidazole
The construction of the this compound core relies on established principles of heterocyclic chemistry, primarily involving the formation of the imidazole (B134444) ring fused to a difluorinated benzene (B151609) precursor.
Condensation and Cyclization Protocols for Benzimidazole (B57391) Ring Formation
The most direct and widely employed method for synthesizing 2-alkyl-substituted benzimidazoles is the Phillips-Ladenburg synthesis. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions, followed by cyclodehydration. nih.gov In the case of this compound, the synthesis proceeds via the reaction of 3,4-difluorobenzene-1,2-diamine with acetic acid.
The reaction is typically carried out by heating the reactants, often in the presence of a mineral acid such as hydrochloric acid, which catalyzes the cyclization step. acs.org Alternatively, refluxing the o-phenylenediamine directly in acetic acid can also yield the desired benzimidazole. The general mechanism involves the initial formation of an amide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the aromatic imidazole ring. While specific yields for this exact transformation are not extensively reported in readily available literature, analogous reactions for the synthesis of other benzimidazoles suggest that moderate to high yields can be expected. semanticscholar.org
Table 1: Representative Conditions for Phillips-Ladenburg Benzimidazole Synthesis This table is based on general methodologies for benzimidazole synthesis, as specific data for this compound is not widely published.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product |
|---|---|---|---|---|
| 3,4-Difluorobenzene-1,2-diamine | Acetic Acid | 4M Hydrochloric Acid | Reflux | This compound |
| 3,4-Difluorobenzene-1,2-diamine | Acetic Acid | Acetic Acid (reagent & solvent) | Reflux | This compound |
Precursor Chemistry and Intermediate Derivatization in the Synthesis of this compound
The critical precursor for the synthesis is 3,4-difluorobenzene-1,2-diamine. The synthetic pathway to this key intermediate typically begins with a commercially available difluorinated benzene derivative, such as 1,2-difluorobenzene.
A common route involves the nitration of 1,2-difluorobenzene to introduce a nitro group, yielding 3,4-difluoronitrobenzene. biosynth.com This electrophilic aromatic substitution is followed by a second nitration to produce 1,2-difluoro-4,5-dinitrobenzene. The selective reduction of one nitro group can be challenging, but a more common approach involves the reduction of 1,2-difluoro-4-nitroaniline. A plausible synthetic sequence is as follows:
Nitration: 1,2-Difluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 1,2-difluoro-4-nitrobenzene.
Nucleophilic Aromatic Substitution: The 1,2-difluoro-4-nitrobenzene can be subjected to amination to introduce an amino group, typically ortho to one of the fluorine atoms and para to the nitro group.
Reduction: The final step is the catalytic hydrogenation of the resulting nitro-amino compound. The reduction of the nitro group to an amine, for instance using hydrogen gas with a palladium on carbon (Pd/C) catalyst, yields the target precursor, 3,4-difluorobenzene-1,2-diamine. researchgate.net
Strategic Functionalization of this compound
The chemical reactivity of this compound is characterized by the interplay of the electron-rich imidazole ring and the electron-deficient difluorinated benzene ring. This allows for selective functionalization at either the nitrogen centers or the aromatic carbocycle.
Electrophilic Aromatic Substitution Reactions on the Benzimidazole Nucleus
Electrophilic aromatic substitution (EAS) on the benzimidazole ring system is a complex process. The benzene portion of this compound is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effects of the two fluorine atoms. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the imidazole ring becomes protonated, acting as a powerful deactivating group. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Substitution Processes Involving Nitrogen Centers
The nitrogen atoms of the imidazole ring are nucleophilic and represent the primary sites for functionalization via substitution reactions. The N-H proton of the imidazole ring is weakly acidic and can be removed by a base to generate a nucleophilic benzimidazolide (B1237168) anion.
This anion readily reacts with various electrophiles, most commonly alkyl halides, in a process known as N-alkylation. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base like potassium carbonate or sodium hydride. researchgate.netresearchgate.net This reaction leads to the formation of 1-alkyl-4,5-difluoro-2-methylbenzimidazole derivatives. Given the asymmetry of the molecule upon N-alkylation, if the starting benzimidazole were substituted at the 5 or 6 position, a mixture of N-1 and N-3 isomers would be possible. However, for the symmetrically substituted 4,5-difluoro derivative, alkylation leads to a single product.
Table 2: Representative N-Alkylation Reactions of Benzimidazoles This table illustrates the general N-alkylation reaction applicable to this compound based on established procedures for other benzimidazole derivatives.
| Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | Methyl Iodide | K₂CO₃ | DMF | 4,5-Difluoro-1,2-dimethylbenzimidazole |
| This compound | Benzyl (B1604629) Bromide | NaH | Acetonitrile | 1-Benzyl-4,5-difluoro-2-methylbenzimidazole |
| This compound | Ethyl Bromoacetate | K₂CO₃ | Acetone | Ethyl 2-(4,5-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetate |
Formation of Salts and their Impact on Chemical Reactivity
The imidazole moiety of this compound contains a basic, pyridine-like nitrogen atom at the 3-position, which can be readily protonated by mineral or organic acids to form benzimidazolium salts. researchgate.net
The formation of such salts has a profound impact on the molecule's chemical reactivity. Protonation dramatically increases the electron-withdrawing nature of the heterocyclic ring system. This has two main consequences:
Deactivation towards Electrophilic Aromatic Substitution: The formation of the positively charged benzimidazolium cation further deactivates the already electron-poor benzene ring, making electrophilic attack even more difficult than for the neutral molecule.
Activation towards Nucleophilic Attack: While not a focus of this outline, it is noteworthy that the increased electron deficiency could potentially render the benzene ring susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.
The formation of salts is also a common strategy to improve the solubility and crystallinity of benzimidazole derivatives, which can be advantageous for purification and handling. mdpi.com
Novel Synthetic Approaches and Green Chemistry Principles for this compound Production
The classical synthesis of 2-methylbenzimidazoles typically involves the condensation of an o-phenylenediamine with acetic acid or its derivatives. For this compound, the key starting material is 3,4-difluoro-o-phenylenediamine. Traditional methods often require harsh reaction conditions, such as high temperatures and strong acids, leading to environmental concerns and the formation of byproducts. acgpubs.org Modern synthetic chemistry is increasingly focused on the development of novel, more efficient, and environmentally benign methodologies.
The development of advanced catalysts is crucial for improving the efficiency and selectivity of the synthesis of this compound. Catalysts can lower the activation energy of the reaction, enabling the use of milder conditions and often leading to higher yields and purity of the product. Research in the broader field of benzimidazole synthesis has highlighted several classes of catalysts that could be applicable to the production of its fluorinated derivatives. mdpi.com
Lewis acids have emerged as effective catalysts for the synthesis of benzimidazoles. mdpi.com Metal triflates, such as Erbium(III) triflate (Er(OTf)3), are particularly noteworthy due to their ability to promote environmentally friendly reactions. beilstein-journals.org These catalysts are effective in activating the carbonyl group of acetic acid or its derivatives, facilitating the nucleophilic attack by the amino groups of 3,4-difluoro-o-phenylenediamine and promoting the subsequent cyclization. The use of such catalysts can lead to high yields and short reaction times, even under mild conditions. mdpi.combeilstein-journals.org
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recyclability, aligning well with green chemistry principles. Materials such as engineered magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS) have shown promise in the one-pot synthesis of 2-substituted benzimidazoles. nih.gov These solid-supported catalysts provide a high surface area and active basic sites that can facilitate the condensation reaction under greener conditions. While specific studies on this compound are limited, the successful application of these catalysts to other benzimidazole syntheses suggests their potential utility for this specific compound.
The following table summarizes various catalytic systems that have been employed for the synthesis of benzimidazole derivatives and could be adapted for the synthesis of this compound.
| Catalyst System | Precursors | Solvent | Key Advantages | Potential Applicability for this compound |
| Erbium(III) triflate (Er(OTf)3) | o-phenylenediamines, Aldehydes | Water | Eco-friendly, High yields, Short reaction times mdpi.combeilstein-journals.org | High potential due to its effectiveness with fluorinated precursors. |
| Engineered MgO@DFNS | o-phenylenediamines, Aldehydes | Ethanol | Heterogeneous, Recyclable, Greener conditions nih.gov | Promising for a sustainable, solid-phase synthesis approach. |
| Polyphosphoric acid (PPA) | 1,2-phenylenediamine derivatives, Carboxylic acids | PPA | Effective for a range of fluorinated derivatives acgpubs.org | A potential, albeit less green, option for synthesis. |
| BF3•OEt2 | o-Phenylenediamine, Trifluoroacetic acid | Propylene glycol | Effective for trifluoromethyl benzimidazoles chalcogen.ro | Demonstrates utility for fluorinated acid precursors. |
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of this compound, this translates to the use of safer solvents, energy-efficient reaction conditions, and renewable raw materials where possible.
One of the key tenets of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of catalysts like L-Proline in an aqueous medium has been shown to be an efficient and green method for the synthesis of benzimidazole derivatives. ijrar.org Microwave-assisted synthesis is another sustainable technique that can significantly reduce reaction times and energy consumption. nih.govresearchgate.net The combination of microwave irradiation with green solvents or even solvent-free conditions presents a powerful approach for the eco-friendly production of benzimidazoles. mdpi.comresearchgate.net
Solvent-free reactions, where the reactants themselves act as the reaction medium, represent a highly sustainable approach by completely eliminating solvent waste. researchgate.net Grinding techniques, where reactants are physically ground together, can also promote reactions in the absence of a solvent. These methods are not only environmentally friendly but can also be more cost-effective.
The table below outlines various sustainable methodologies that could be applied to the synthesis of this compound, based on successful applications in the synthesis of related compounds.
| Sustainable Methodology | Key Features | Advantages for this compound Synthesis |
| Aqueous Media Synthesis | Utilizes water as the solvent. ijrar.org | Reduces the use of volatile organic compounds (VOCs), enhances safety, and lowers costs. |
| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reactions. nih.govresearchgate.net | Leads to shorter reaction times, increased yields, and often cleaner reactions with fewer byproducts. |
| Solvent-Free Synthesis | Reactions are conducted without a solvent. researchgate.net | Eliminates solvent waste, simplifies purification, and can be more atom-economical. |
| Grinding (Mechanochemistry) | Mechanical energy is used to initiate reactions. | A solvent-free method that can be highly efficient and environmentally friendly. |
Mechanistic Investigations of 4,5 Difluoro 2 Methylbenzimidazole Reactivity
Reaction Pathways in Electrophilic Aromatic Substitution Directed by Fluorine Atoms
The benzimidazole (B57391) ring system is generally susceptible to electrophilic attack on the benzene (B151609) portion of the molecule. Based on computational calculations, positions 4, 5, 6, and 7 of the parent benzimidazole are π-excessive and thus prone to electrophilic substitution. chemicalbook.com However, the presence of two strongly electronegative fluorine atoms at the 4- and 5-positions of 4,5-Difluoro-2-methylbenzimidazole profoundly alters the reactivity of the aromatic ring.
Fluorine atoms exert a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Due to fluorine's high electronegativity, the inductive effect deactivates the benzene ring towards electrophilic attack by reducing its electron density, making it less nucleophilic than benzene. libretexts.org This deactivation generally leads to slower reaction rates compared to unsubstituted benzimidazole.
Mechanisms of Nucleophilic Attack on Benzimidazole Nitrogen Atoms
The benzimidazole ring contains two nitrogen atoms with different characteristics. The N1 nitrogen is considered pyrrole-like and π-excessive, while the N3 nitrogen is pyridine-like and π-deficient. chemicalbook.com This difference in electronic character makes the imidazole (B134444) part of the molecule susceptible to nucleophilic attack, particularly at the C2 position. However, nucleophilic attack can also occur at the nitrogen atoms, especially in the context of alkylation or reactions with organometallic reagents.
The fluorine atoms at the 4- and 5-positions, being strongly electron-withdrawing, decrease the electron density of the entire heterocyclic system, including the nitrogen atoms. This would make the N-H proton more acidic and the lone pair on the N3 atom less basic and less nucleophilic compared to the unsubstituted 2-methylbenzimidazole (B154957).
Alkylation, a common nucleophilic reaction involving the benzimidazole nitrogens, would likely proceed at the N1 position after deprotonation. The increased acidity of the N-H proton due to the fluorine atoms would facilitate this deprotonation.
Reactions with strong nucleophiles, such as organometallic reagents like Grignard or organolithium reagents, can also be envisaged. These reagents are known to react with acidic protons. Therefore, the initial reaction of an organometallic reagent with this compound would be the deprotonation of the N-H group. youtube.comyoutube.com Subsequent nucleophilic attack by another equivalent of the organometallic reagent could potentially occur at the C2 position, which is rendered more electrophilic by the adjacent nitrogen atoms.
Protonation and Deprotonation Equilibria of the Benzimidazole Core
The acid-base properties of benzimidazoles are crucial to their behavior in chemical and biological systems. The benzimidazole moiety can act as both a base, by protonating the pyridine-like N3 nitrogen, and as an acid, by losing the proton from the pyrrole-like N1 nitrogen. These equilibria are characterized by their respective pKa values. For the parent benzimidazole, the pKa of the conjugate acid is approximately 5.58, and the pKa for the deprotonation of the N-H group is around 12.8. chemicalbook.com
The introduction of electron-withdrawing fluorine atoms at the 4- and 5-positions is expected to have a significant impact on both pKa values. The strong -I effect of fluorine withdraws electron density from the ring system, which destabilizes the protonated form (the conjugate acid). This makes the conjugate acid of this compound a stronger acid than that of 2-methylbenzimidazole, resulting in a lower pKa value for the conjugate acid.
Conversely, the electron-withdrawing nature of the fluorine atoms stabilizes the benzimidazolide (B1237168) anion formed upon deprotonation of the N-H group. This increased stability of the conjugate base makes the N-H proton more acidic. A quantum chemical assessment of the acidity of fluorinated benzimidazolyl-substituted nitronyl nitroxides revealed that the introduction of fluorine atoms into the benzene ring enhances the acidity of the benzimidazole moiety by more than 5 orders of magnitude. acs.org This suggests that the pKa for the deprotonation of this compound will be significantly lower than that of the parent 2-methylbenzimidazole.
The table below provides a comparison of the experimental pKa values for imidazole and benzimidazole, which can be used to infer the expected trend for this compound.
| Compound | pKa (Conjugate Acid) | pKa (N-H Deprotonation) |
| Imidazole | 7.11 (calculated) | ~14.5 |
| Benzimidazole | 5.69 (calculated) | 12.8 |
| This compound | < 5.69 (expected) | < 12.8 (expected) |
Data for Imidazole and Benzimidazole from reference nih.gov.
Lack of Specific Research Data for this compound in Medicinal Chemistry
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the medicinal chemistry applications of the chemical compound this compound. While the broader class of benzimidazoles is well-documented for its therapeutic potential, specific studies detailing the anticancer, antimicrobial, and enzyme inhibition properties of this particular difluorinated analogue are not present in the public domain.
The initial research plan to detail the applications of this compound as a privileged scaffold, its anticancer and antimicrobial activities, and specific mechanisms of action, could not be fulfilled due to the absence of published findings. Searches for data on its role as a topoisomerase inhibitor, protein kinase modulator, its antibacterial spectrum, or its antifungal properties yielded no specific results for this compound.
Therefore, the subsequent sections of the requested article, which were to be structured around the specific applications of this compound, cannot be generated with the required scientific accuracy and detail at this time. The general information available for the benzimidazole scaffold cannot be attributed to this specific derivative without dedicated research studies.
Applications of 4,5 Difluoro 2 Methylbenzimidazole in Medicinal Chemistry
Antioxidant Potentials and Free Radical Scavenging Capabilities
The investigation into the antioxidant properties of benzimidazole (B57391) derivatives is a burgeoning field of research. While direct experimental data on the antioxidant and free-radical scavenging activity of 4,5-Difluoro-2-methylbenzimidazole is not extensively documented in publicly available research, the known antioxidant potential of the broader benzimidazole class provides a foundation for understanding its likely capabilities.
Benzimidazole derivatives have been shown to exhibit antioxidant effects through various mechanisms, including the scavenging of reactive oxygen species (ROS). For instance, studies on 2-methyl-1H-benzimidazole have demonstrated moderate antioxidant activity. nih.govresearchgate.net The introduction of substituents onto the benzimidazole ring can significantly modulate this activity. Some benzimidazole derivatives have shown notable antioxidant potential in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net
| Compound | Antioxidant Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 2-Methyl-1H-benzimidazole | DPPH Scavenging | Moderate Activity | nih.govresearchgate.net |
| Various 2-mercaptobenzimidazole (B194830) analogs | ABTS and DPPH Scavenging | Potent Activity | mdpi.com |
| Certain pyrazole (B372694) benzimidazolone derivatives | Total Antioxidant Capacity (TAC) and Ferric Reducing Antioxidant Power (FRAP) | High Activity | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems
The biological activity of benzimidazole derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies help to elucidate how different substituents and their positions on the benzimidazole core influence the pharmacological profile of the molecule.
The introduction of fluorine atoms into a drug molecule is a common strategy in medicinal chemistry to enhance its pharmacological properties. Fluorine's high electronegativity and small size can alter a molecule's electronic properties, pKa, and conformational preferences. In the context of benzimidazoles, fluorination has been shown to modulate bioactivity. nih.gov
Fluorine substitution can increase the lipophilicity of a compound, which can, in turn, enhance its ability to cross cell membranes and improve its bioavailability. This increased lipophilicity is a critical factor in the drug-likeness of a molecule. For instance, studies on fluorinated bisbenzimidazoles have suggested that enhanced anionophoric activity, which can trigger cell apoptosis, is likely a consequence of increased lipophilicity induced by fluorination.
Furthermore, the strategic placement of fluorine atoms can lead to specific interactions with biological targets. A 2,4-difluoro substitution on the phenyl ring of some benzimidazole derivatives has been shown to result in better inhibition of certain kinases compared to mono-fluoro substitution. nih.gov This suggests that the difluoro substitution pattern, such as that in this compound, could be advantageous for specific biological activities.
The methyl group at the 2-position of the benzimidazole ring also plays a crucial role in defining the molecule's pharmacological profile. The C2 position is a common site for substitution in the development of benzimidazole-based drugs.
The presence of a methyl group at this position can influence the molecule's steric and electronic properties, affecting its binding to biological targets. For example, in some classes of benzimidazole derivatives, a methyl linker between the C2 position of the benzimidazole and another group has been found to be essential for potent agonistic activity at certain receptors. nih.gov Conversely, replacing an amino group with a methylene (B1212753) at the C2 position has been shown to significantly reduce anti-inflammatory activity in some derivatives, highlighting the importance of the nature of the substituent at this position. nih.gov
The therapeutic effects of benzimidazole derivatives are mediated by their interaction with various biological receptors and enzymes. Molecular docking studies are computational techniques used to predict the binding mode of a ligand to its target protein, providing insights into the molecular interactions that stabilize the complex.
While specific molecular docking studies for this compound with antioxidant enzymes are not widely reported, research on related benzimidazole structures provides a general understanding of their binding mechanisms. For instance, molecular modeling of pyrazole-benzimidazolone derivatives with human Peroxiredoxin 5, an antioxidant enzyme, has revealed strong binding profiles and stable interactions within the active site. nih.gov
The binding of benzimidazole derivatives to their targets often involves a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The difluoro substitutions on the benzene (B151609) ring of this compound can participate in halogen bonding and alter the electrostatic potential of the molecule, potentially leading to specific interactions with the receptor's active site. The methyl group at the C2 position can engage in hydrophobic interactions, further anchoring the molecule within the binding pocket.
Molecular modeling and DFT studies on other antioxidant flavonoids have shown that parameters like bond dissociation enthalpy and ionization potential are crucial for their radical scavenging activities, and these computational approaches can help in understanding the antioxidant mechanism of new compounds. rsc.org Similar in silico studies on this compound could provide valuable predictions about its binding affinity and mechanism of action against relevant biological targets.
Applications of 4,5 Difluoro 2 Methylbenzimidazole in Agricultural Chemistry
Development of Fungicidal Agents Based on the Benzimidazole (B57391) Moiety
The development of fungicidal agents based on the benzimidazole moiety dates back to the 1960s and represents a significant milestone in chemical crop protection. tandfonline.com Compounds in this class, such as benomyl, carbendazim (B180503) (MBC), thiabendazole, and fuberidazole, are known for their systemic and broad-spectrum activity against a wide range of fungal pathogens, particularly Ascomycetes and Basidiomycetes. tandfonline.comacgpubs.org Their introduction provided curative and preventative control of numerous plant diseases in cereals, fruits, and vegetables. tandfonline.com
The core benzimidazole structure has been a versatile scaffold for chemical modification, leading to the synthesis of numerous derivatives with varied and often enhanced biological activities. mdpi.com The fungicidal activity of these compounds is well-documented, and they have been instrumental in managing diseases like powdery mildew, Botrytis cinerea, and various leaf spot diseases. acgpubs.orgnih.gov Research has shown that substitutions on the benzimidazole ring can significantly influence the efficacy and spectrum of activity of these fungicides. mdpi.com For instance, the introduction of fluorine atoms into the benzimidazole structure has been a key strategy in the development of new derivatives with improved potency. nih.gov
Potential for Novel Crop Protection Agents
The exploration of fluorinated benzimidazole derivatives has opened new avenues for the development of novel crop protection agents. The incorporation of fluorine atoms into organic molecules can alter their physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, enhance their biological activity and spectrum. nih.gov
While specific extensive data on the agricultural applications of 4,5-Difluoro-2-methylbenzimidazole is emerging, studies on related fluorinated benzimidazole compounds provide a strong indication of its potential. For example, research on various fluorinated benzimidazole derivatives has demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi.
Table 1: In Vitro Antifungal Activity of Selected Fluorinated Benzimidazole Derivatives Against Phytopathogenic Fungi
| Compound | Pathogen | Inhibition Rate (%) at 50 µg/mL | Reference |
|---|---|---|---|
| Benzo tandfonline.comnih.govimidazo[1,2-d] acgpubs.orgnih.govnih.govtriazine derivative 4o | Botrytis cinerea | 76.7 | mdpi.com |
| Benzo tandfonline.comnih.govimidazo[1,2-d] acgpubs.orgnih.govnih.govtriazine derivative 4b | Rhizoctonia solani | 63.5 | mdpi.com |
The data presented in Table 1, from a study on novel benzo tandfonline.comnih.govimidazo[1,2-d] acgpubs.orgnih.govnih.govtriazine derivatives, which share the core benzimidazole structure, highlight the potential of such modified compounds. mdpi.com The significant inhibition rates against economically important pathogens like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici suggest that derivatives like this compound could exhibit similar or even enhanced fungicidal efficacy. The presence of two fluorine atoms in the 4 and 5 positions of the benzene (B151609) ring is anticipated to further modulate the electronic and steric properties of the molecule, potentially leading to stronger interactions with the target site in fungal pathogens.
Mechanistic Studies of Antifungal Action in Agricultural Contexts
The primary mechanism of action for benzimidazole fungicides is the disruption of microtubule assembly in fungal cells. acgpubs.org These fungicides bind to β-tubulin, a protein subunit of microtubules, thereby inhibiting its polymerization. acgpubs.orgmdpi.com This interference with microtubule formation disrupts essential cellular processes such as mitosis (cell division) and intracellular transport, ultimately leading to fungal cell death. acgpubs.orgmdpi.com
Initial investigations into the mechanism of benzimidazoles considered their effects on DNA and RNA synthesis; however, it was later clarified that the inhibition of DNA synthesis is a secondary consequence of the primary disruption of nuclear division. mdpi.com The antimitotic action of these compounds is a key feature of their fungicidal activity. mdpi.com
It is highly probable that this compound shares this mechanism of action with other benzimidazole fungicides. The core benzimidazole structure is the critical pharmacophore responsible for binding to β-tubulin. The fluorine and methyl substitutions on the benzene ring are expected to modulate the binding affinity and specificity of the molecule for the fungal β-tubulin target.
Applications of 4,5 Difluoro 2 Methylbenzimidazole in Material Science
Integration of 4,5-Difluoro-2-methylbenzimidazole into Polymer Architectures
While specific research on the integration of this compound into polymer architectures is not extensively documented, the known properties of benzimidazole (B57391) and fluorinated polymers allow for an informed discussion of its potential contributions. Benzimidazole-containing polymers are renowned for their high thermal and chemical stability, making them suitable for demanding applications such as high-performance membranes and fuel cells. rsc.orgnih.gov The introduction of fluorine atoms, as in the 4,5-difluoro substitution pattern, is a well-established strategy to enhance key polymer properties.
Fluorination can improve the thermal stability and oxidative resistance of polymers. Furthermore, the high electronegativity of fluorine can influence the electronic properties of the polymer backbone, which is particularly relevant for applications in organic electronics. Research on other fluorinated benzimidazole-linked polymers has shown that such materials can exhibit high electronic conjugation and planarity, creating rigid and stable structures. researchgate.net For instance, fluorinated porous polymers have been designed for applications in energy storage, where they can covalently anchor polysulfides in sulfur batteries, mitigating the polysulfide shuttle effect. researchgate.net
The incorporation of this compound as a monomer or a side-chain substituent in polymers could therefore be expected to yield materials with a unique combination of properties. The benzimidazole core would provide rigidity and thermal stability, while the difluoro substitution could enhance solubility in organic solvents (aiding processability), increase the glass transition temperature, and modify the dielectric properties of the polymer. nih.gov
Potential Effects of Incorporating this compound into Polymers:
| Property | Potential Enhancement | Rationale |
| Thermal Stability | Increased | Synergistic effect of the stable benzimidazole ring and the strong C-F bonds. rsc.orgnih.gov |
| Chemical Resistance | Improved | Fluorine atoms can shield the polymer backbone from chemical attack. |
| Gas Permeability | Modified | The introduction of fluorine can alter free volume and gas diffusion rates. |
| Dielectric Constant | Lowered | The low polarizability of the C-F bond often leads to a lower dielectric constant. nih.gov |
| Proton Conductivity | Potentially altered | The basicity of the benzimidazole nitrogen atoms could be influenced by the electron-withdrawing fluorine atoms, affecting protonation and conductivity in applications like fuel cell membranes. |
Further research is necessary to synthesize and characterize polymers containing the this compound moiety to fully elucidate its impact on polymer properties and to explore its utility in advanced applications.
Contributions to Liquid Crystal Systems
The field of liquid crystals (LCs) has benefited significantly from the incorporation of fluorinated moieties to fine-tune the mesomorphic and electro-optical properties of materials. While direct studies on this compound in liquid crystal systems are limited, research on closely related difluoro-substituted benzimidazole derivatives provides valuable insights into its potential contributions.
A study on a series of benzimidazole-based liquid crystals featuring a laterally difluoro-substituted phenyl ring demonstrated the profound effect of fluorination on the mesomorphic behavior. These compounds primarily exhibited enantiotropic nematic mesophases. The introduction of the two fluorine atoms was found to slightly increase the dipole moment of the molecules, which in turn influenced their clearing points and the breadth of the nematic phase range.
One of the most significant contributions of incorporating such fluorinated benzimidazole structures into liquid crystals is the potential for achieving high birefringence. The aforementioned study reported that the difluoro-substituted benzimidazole derivatives displayed remarkably large theoretical (0.43–0.55) and experimental (0.42–0.53) birefringence values. This high birefringence is attributed to the large π-conjugated system composed of the benzene (B151609) core, an ethynyl (B1212043) linking group, and the terminal benzimidazole unit.
Mesomorphic Properties of a Difluoro-Substituted Benzimidazole Liquid Crystal Series:
| Compound | Heating Process Nematic Range (°C) | Cooling Process Nematic Range (°C) |
| nPF(2,3)EPMx series | 32.0–44.5 | 50.0–64.0 |
Data from a study on 2-(4-(2-(2,3-difluoro-4-(alkoxy)phenyl)ethynyl)phenyl)-1-methyl-1H-benzimidazolem derivatives.
The integration of a this compound unit into a liquid crystal architecture could similarly be expected to influence the mesophase behavior and enhance optical anisotropy. The specific positioning of the fluorine atoms on the benzimidazole ring would likely have a distinct effect on the dipole moment and molecular packing compared to substitution on a peripheral phenyl ring, potentially leading to novel and desirable liquid crystalline properties.
Exploration of Electronic Properties in Novel Materials
The electronic properties of organic materials are central to their application in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The benzimidazole core is a well-known electron-deficient (n-type) moiety, and its incorporation into larger conjugated systems can be used to tune charge transport characteristics.
The introduction of two fluorine atoms, as in this compound, is a powerful strategy for modulating these electronic properties. Fluorine is the most electronegative element, and its electron-withdrawing nature can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This can have several beneficial effects in electronic devices:
Improved Air Stability: Lowering the HOMO level can make the material more resistant to oxidation, leading to longer device lifetimes.
Enhanced Electron Injection/Transport: A lower LUMO level can facilitate the injection of electrons from common cathode materials and improve electron mobility.
Tuning of Emission Color: In the context of OLEDs, modifying the HOMO-LUMO gap through fluorination can alter the emission wavelength, allowing for the design of materials with specific colors.
While there is a lack of specific research on the electronic properties of materials derived from this compound, studies on other fluorinated benzimidazole derivatives are instructive. For example, fluorinated benzimidazole building blocks are used as synthesis intermediates for dye-sensitizing solar cells (DSSCs). ossila.com In these applications, the benzimidazole unit can coordinate to a metal center, and the presence of fluorine can influence the electronic properties to slow down charge recombination, a key factor in improving solar cell efficiency. ossila.com
Furthermore, the photophysical properties of benzimidazole derivatives, such as their fluorescence and phosphorescence, can be influenced by substitution. Studies on other benzimidazole systems have shown that they can generate reactive oxygen species upon UV irradiation, indicating the formation of excited triplet states. nih.gov The introduction of fluorine atoms could modulate these photophysical pathways, potentially leading to applications in photodynamic therapy or as components in optical sensors.
The exploration of this compound in novel electronic materials is a promising area for future research. Its unique combination of an electron-deficient benzimidazole core with strong electron-withdrawing fluorine substituents makes it a valuable building block for the next generation of organic electronic devices.
Advanced Characterization and Computational Studies of 4,5 Difluoro 2 Methylbenzimidazole and Its Derivatives
Spectroscopic Investigations
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of novel compounds. By combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry, a comprehensive profile of 4,5-Difluoro-2-methylbenzimidazole can be established.
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full structural confirmation. While direct spectral data for this specific compound is not widely published, we can predict its spectral characteristics based on data from the parent compound, 2-methylbenzimidazole (B154957), and known substituent effects of fluorine. rsc.orgnih.govrsc.orgdiva-portal.org
¹H NMR: In the proton NMR spectrum, the methyl group at the 2-position is expected to produce a singlet peak around 2.6 ppm. rsc.org The aromatic region would show signals for the two protons on the benzene (B151609) ring. Due to the deshielding effect of the adjacent fluorine atoms and the imidazole (B134444) ring, these protons would likely appear as complex multiplets, influenced by both H-H and H-F coupling.
¹³C NMR: The carbon spectrum would be more complex due to carbon-fluorine coupling. The methyl carbon should appear around 15 ppm. rsc.org The aromatic carbons would show distinct signals, with the fluorine-bonded carbons (C-4 and C-5) exhibiting large one-bond coupling constants (¹JCF) and other ring carbons showing smaller two- or three-bond couplings (²JCF, ³JCF). nih.gov
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms at positions 4 and 5. The chemical shift would be in the typical range for aromatic fluorides. nih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| ¹H (N-H) | ~12.5 | broad singlet | - | Tautomeric proton, shift is concentration and solvent dependent. |
| ¹H (Ar-H) | 7.10 - 7.40 | multiplet | - | Two aromatic protons at C6 and C7. |
| ¹H (CH₃) | ~2.6 | singlet | - | Methyl group at C2. |
| ¹³C (C=N) | ~153 | singlet | - | Imidazole carbon at C2. |
| ¹³C (C-F) | 145 - 150 | doublet | ¹JCF ≈ 240-250 | Carbons directly bonded to fluorine (C4, C5). |
| ¹³C (Ar-C) | 110 - 140 | multiplet | ²JCF, ³JCF ≈ 10-25 | Other aromatic carbons (C3a, C6, C7, C7a). |
| ¹³C (CH₃) | ~15 | singlet | - | Methyl carbon at C2. |
| ¹⁹F | -130 to -145 | multiplet | - | Dependent on H-F couplings. |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic bands for the benzimidazole (B57391) core, with additional features from the fluorine substituents.
Key expected absorption bands include:
N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the imidazole N-H bond. rsc.org
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.
C=N and C=C Stretching: These vibrations of the heterocyclic and aromatic rings are expected in the 1620-1450 cm⁻¹ region. rsc.org
C-F Stretching: Strong, characteristic absorption bands for the C-F bonds are anticipated in the 1300-1200 cm⁻¹ range, which is a key indicator of fluorination.
Interactive Data Table: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | Benzimidazole researchgate.net | 2-Methylbenzimidazole rsc.org | Predicted this compound |
| N-H Stretch | ~3300-3000 (broad) | ~3440 | ~3400-3200 (broad) |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3060 |
| C=N Stretch | ~1620 | 1623 | ~1625 |
| C=C Stretch | ~1480, 1410 | ~1460 | ~1470, 1420 |
| C-F Stretch | N/A | N/A | ~1300-1200 (strong) |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
For this compound (C₈H₆F₂N₂), the calculated exact molecular weight is approximately 168.05 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ would be expected at m/z 168 or 169, respectively.
The fragmentation pattern of benzimidazoles is well-documented. researchgate.net The molecular ion is typically very stable and often represents the base peak. Subsequent fragmentation pathways for this compound are predicted to involve:
Loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of the imidazole ring, leading to a fragment ion.
Cleavage of the methyl group.
Retro-Diels-Alder (RDA) type fragmentation of the benzene ring, though less common.
The presence of two fluorine atoms would be evident in the mass of the fragments containing the benzene portion of the molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Formula of Ion | Identity of Lost Neutral |
| [M+H]⁺ | 169 | [C₈H₇F₂N₂]⁺ | - |
| [M]⁺ | 168 | [C₈H₆F₂N₂]⁺ | - |
| [M-HCN]⁺ | 141 | [C₇H₅F₂N]⁺ | HCN |
| [M-CH₃]⁺ | 153 | [C₇H₃F₂N₂]⁺ | CH₃ |
Crystallographic Analysis of this compound Structures
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not publicly available, the general structural features can be inferred from the known crystal structures of related benzimidazole derivatives. acs.org The core benzimidazole ring system is expected to be essentially planar. The fluorine atoms would lie in the plane of the benzene ring, with C-F bond lengths of approximately 1.35 Å. The methyl group would be attached to the C2 carbon of the imidazole ring. In the solid state, it is highly probable that the molecules would form hydrogen-bonded dimers or chains via the N-H and N atoms of the imidazole rings, a common packing motif for benzimidazoles.
Computational Chemistry and Molecular Modeling
Computational methods, particularly those based on quantum mechanics, are invaluable for understanding the electronic structure and properties of molecules, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.netbohrium.com Calculations using functionals like B3LYP with basis sets such as 6-311G++ are commonly employed for benzimidazole systems to provide insights into their geometry, stability, and electronic properties. researchgate.net
For this compound, DFT calculations would be used to:
Optimize the Molecular Geometry: To predict bond lengths and angles, which can be compared with experimental crystallographic data if available.
Calculate Vibrational Frequencies: To aid in the assignment of experimental IR and Raman spectra.
Analyze the Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The strong electron-withdrawing nature of the two fluorine atoms is expected to significantly lower the energy of both the HOMO and LUMO compared to 2-methylbenzimidazole. This increased energy gap could impact the molecule's photophysical properties.
Generate a Molecular Electrostatic Potential (MEP) Map: This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, negative potential would be concentrated around the nitrogen and fluorine atoms, while the N-H proton would be a site of positive potential.
Interactive Data Table: Predicted Effects of Difluorination on DFT-Calculated Properties
| Property | 2-Methylbenzimidazole | Predicted this compound | Rationale |
| HOMO Energy | Higher | Lower | Inductive electron withdrawal by fluorine atoms stabilizes the orbital. |
| LUMO Energy | Higher | Lower | Inductive electron withdrawal by fluorine atoms stabilizes the orbital. |
| HOMO-LUMO Gap | Smaller | Larger | The LUMO is generally stabilized more than the HOMO, increasing the gap. |
| Dipole Moment | Moderate | Higher | The high electronegativity of fluorine atoms will create a stronger molecular dipole. |
Q & A
Q. What are the established synthetic routes for 4,5-Difluoro-2-methylbenzimidazole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, substituted benzimidazoles are synthesized by refluxing precursors (e.g., substituted benzaldehyde derivatives) with triazole intermediates in ethanol or DMSO under acidic conditions (5 drops of glacial acetic acid), followed by solvent evaporation and recrystallization (water-ethanol) to achieve yields of ~65% . Key variables include solvent polarity (DMSO enhances cyclization), reflux duration (18 hours for complete reaction), and stoichiometric ratios (1:1 molar ratio of aldehyde to triazole). Optimizing these parameters minimizes side products like unreacted hydrazides or oxidized byproducts .
Q. How is the purity of this compound validated in academic research?
Purity is assessed via HPLC (98% minimum) and melting point analysis (250°C, a critical identifier for crystalline stability) . Advanced characterization includes H/C NMR to confirm substitution patterns and fluorine integration, as well as elemental analysis (C, H, N) to verify stoichiometry. For fluorinated analogs, F NMR is essential to resolve electronic environments of fluorine atoms .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates binding affinities to biological targets like enzymes or receptors. For example, fluorinated benzimidazoles exhibit enhanced binding to cyclooxygenase-2 (COX-2) due to fluorine’s electronegativity, which stabilizes hydrogen bonds in active sites . MD simulations further assess thermodynamic stability of ligand-protein complexes over time .
Q. What strategies resolve contradictions in biological activity data for fluorinated benzimidazoles?
Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. To address this:
- Systematic replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) .
- Batch analysis : Compare biological activity across synthesized batches using HPLC and NMR to rule out impurity effects .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine substitution correlates with anti-inflammatory potency) .
Q. How does fluorine substitution impact the pharmacokinetics of this compound analogs?
Fluorine enhances metabolic stability by resisting oxidative degradation (C-F bonds are less reactive than C-H). This increases plasma half-life, as seen in analogs like 5-(Difluoromethoxy)-2-mercaptobenzimidazole, which shows prolonged bioavailability in preclinical models . Fluorine’s electronegativity also improves membrane permeability, as measured via logP values (experimental vs. computational) .
Methodological and Analytical Considerations
Q. What are the best practices for handling air/moisture-sensitive intermediates during synthesis?
Q. How can researchers optimize solvent systems for recrystallization of fluorinated benzimidazoles?
Mixed solvents (e.g., water-ethanol) balance polarity and solubility. For this compound, gradual cooling from reflux to 0°C promotes crystal nucleation. Ethanol’s lower polarity reduces fluorine-mediated aggregation, improving crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
